methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC14635580
Molecular Formula: C6H7IN2O3
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7IN2O3 |
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Molecular Weight | 282.04 g/mol |
IUPAC Name | methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate |
Standard InChI | InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |
Standard InChI Key | XJWXYAXQBNFPRH-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NN(C=C1I)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a pyrazole core substituted with three functional groups:
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1-Position: A hydroxymethyl group (), enhancing solubility and enabling hydrogen bonding.
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4-Position: An iodine atom, introducing steric bulk and electrophilic reactivity.
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3-Position: A methyl carboxylate ester (), contributing to metabolic stability and lipophilicity .
The IUPAC name, methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, , and InChIKey () provide unambiguous identifiers for chemical databases .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 282.04 g/mol | |
CAS Number | 2226034-37-1 | |
Density | 2.10 ± 0.1 g/cm³ (Predicted) | |
Boiling Point | 350.7 ± 32.0 °C (Predicted) | |
pKa | 12.67 ± 0.10 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes for pyrazole derivatives involve cyclization and substitution reactions. A plausible synthesis begins with:
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Cyclization: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
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Iodination: Electrophilic aromatic substitution at the 4-position using iodine monochloride () or -iodosuccinimide.
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Esterification: Introduction of the methyl carboxylate via Fischer esterification or alkylation of a carboxylic acid intermediate.
Challenges include regioselective iodination and minimizing side reactions from the hydroxymethyl group’s reactivity. Comparative analysis with analogs like methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) reveals that alkyl substituents (e.g., propyl) increase molecular weight (294.09 g/mol) but reduce polarity compared to hydroxymethyl .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups:
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Hydroxymethyl: Enhances water solubility through hydrogen bonding.
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Iodo Substituent: Increases hydrophobicity and susceptibility to photodegradation.
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Methyl Ester: Balances solubility in organic solvents like ethanol and DMSO .
Predicted physicochemical properties (Table 1) align with pyrazole derivatives, though experimental validation is needed. The density (2.10 g/cm³) and boiling point (350.7°C) suggest a solid-state crystalline structure at room temperature .
Compound | Bioactivity Profile | Molecular Weight (g/mol) |
---|---|---|
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate | Anticancer, antifungal | 282.04 |
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate | Kinase inhibition | 294.09 |
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Antiviral, antibacterial | 249.98 |
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The compound’s reactivity is dominated by:
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Oxidation: Hydroxymethyl to carboxylate using in acidic conditions.
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Reduction: Iodo group to hydrogen via catalytic hydrogenation.
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Ester Hydrolysis: Conversion to carboxylic acid under basic conditions.
Substitution reactions at the 4-position are hindered by iodine’s bulk, favoring instead nucleophilic aromatic substitution at the 5-position if deprotonated.
Future Research Directions
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